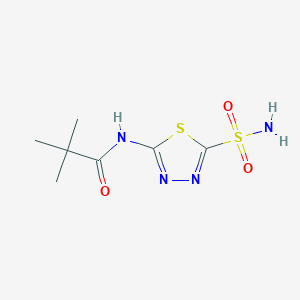![molecular formula C9H21O4P B12568803 Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester CAS No. 173035-34-2](/img/structure/B12568803.png)
Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester is an organophosphorus compound with the molecular formula C9H21O4P
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester typically involves the esterification of phosphonic acid with the appropriate alcohols. One common method is the reaction of phosphonic acid with isopropyl alcohol under acidic conditions to form the bis(1-methylethyl) ester. The reaction is usually carried out at elevated temperatures to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acid derivatives, while reduction produces alcohols .
Scientific Research Applications
Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, bis(1-methylethyl) ester
- Diisopropyl hydrogen phosphite
- Diisopropyl phosphite
- Diisopropyl phosphonate
Uniqueness
Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester is unique due to its specific structural features, such as the presence of a hydroxypropyl group. This structural difference can result in distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
173035-34-2 |
|---|---|
Molecular Formula |
C9H21O4P |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
(1S)-1-di(propan-2-yloxy)phosphorylpropan-1-ol |
InChI |
InChI=1S/C9H21O4P/c1-6-9(10)14(11,12-7(2)3)13-8(4)5/h7-10H,6H2,1-5H3/t9-/m0/s1 |
InChI Key |
OCIVRRRKMDNEOG-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](O)P(=O)(OC(C)C)OC(C)C |
Canonical SMILES |
CCC(O)P(=O)(OC(C)C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



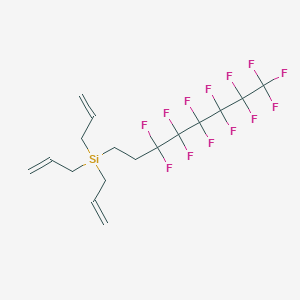
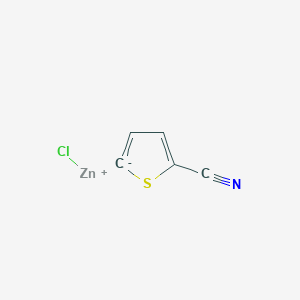
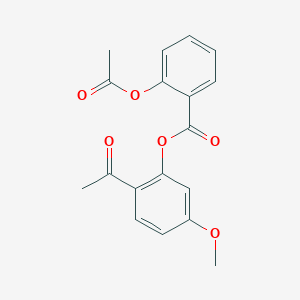
![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)

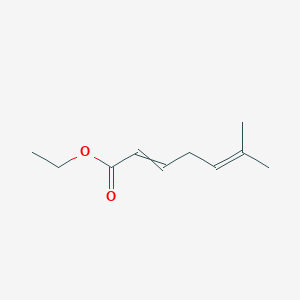
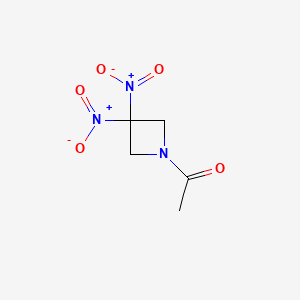
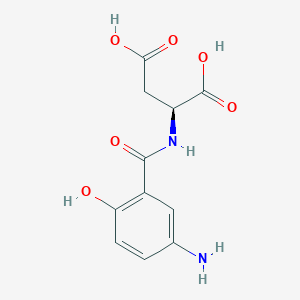
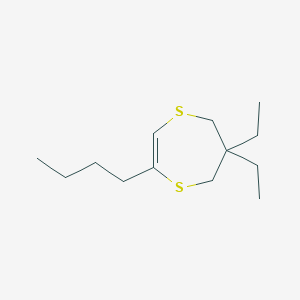
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1-oxo-3-phenyl-, phenylmethyl ester](/img/structure/B12568787.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
